molecular formula C21H26N2O3S B2387538 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide CAS No. 941955-13-1

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2387538
CAS RN: 941955-13-1
M. Wt: 386.51
InChI Key: UCWWRCWDBQIGJK-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BQS has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Characterization

  • Rufchahi and Mohammadinia (2014) synthesized 6-Butyl-4-hydroxyquinolin-2-(1H)-one, a compound related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide, and explored its use in creating new azo disperse dyes. The dyes demonstrated solvatochromism and potential in photometric applications (Rufchahi & Mohammadinia, 2014).

Antitumor Activity

  • Alqasoumi et al. (2010) reported the synthesis of novel tetrahydroquinoline derivatives with sulfonamide moiety, showing significant in vitro antitumor activity. This indicates potential applications in cancer treatment and pharmacological research (Alqasoumi et al., 2010).

Inhibition of Protein Kinases

  • Hidaka et al. (1984) studied isoquinolinesulfonamides, which are structurally similar to this compound. They found these compounds to be potent inhibitors of cyclic nucleotide-dependent protein kinases, suggesting potential in biochemical and medical research (Hidaka et al., 1984).

Antimicrobial Study

  • Vanparia et al. (2010) synthesized a novel compound related to this compound and evaluated its antimicrobial properties. The compound showed significantly higher activity against various bacterial and fungal strains (Vanparia et al., 2010).

Carbonic Anhydrase Interaction

  • Mader et al. (2011) studied the interaction between carbonic anhydrase and tetrahydroisoquinolin-2-ylsulfonamides, providing insights into the development of selective inhibitors for certain isoforms of carbonic anhydrase, relevant in cancer and neurological research (Mader et al., 2011).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-5-12-23-19-9-8-18(14-17(19)7-11-21(23)24)22-27(25,26)20-10-6-15(2)13-16(20)3/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWRCWDBQIGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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